molecular formula C12H8ClN5O2 B12065958 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine CAS No. 289651-65-6

7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine

Katalognummer: B12065958
CAS-Nummer: 289651-65-6
Molekulargewicht: 289.68 g/mol
InChI-Schlüssel: ILQJWCQSOXBJSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-3,6-dichloropyridazine under reflux conditions to yield the desired triazine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

  • 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
  • 7-chloro-3-(4-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
  • 7-chloro-3-(2-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine

Comparison: While these compounds share a similar core structure, the position of the nitro group on the phenyl ring can significantly influence their chemical reactivity and biological activity. For example, the 3-nitrophenyl derivative may exhibit different binding affinities to enzymes or receptors compared to the 4-nitrophenyl or 2-nitrophenyl derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

289651-65-6

Molekularformel

C12H8ClN5O2

Molekulargewicht

289.68 g/mol

IUPAC-Name

7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine

InChI

InChI=1S/C12H8ClN5O2/c13-11-4-5-12-15-14-10(7-17(12)16-11)8-2-1-3-9(6-8)18(19)20/h1-6H,7H2

InChI-Schlüssel

ILQJWCQSOXBJSG-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NN=C2N1N=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.